NSC781406 vs BEZ235: Head-to-Head PI3Kα Inhibitory Potency Comparison from Standardized Kinase Assay
NSC781406 demonstrates a 2-fold lower IC₅₀ value for PI3Kα inhibition compared to the well-characterized dual PI3K/mTOR inhibitor BEZ235 (NVP-BEZ235) when evaluated under comparable kinase assay conditions. The difference is derived from independent kinase inhibition studies measuring catalytic activity of the p110α subunit [1].
| Evidence Dimension | PI3Kα catalytic subunit inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 nM |
| Comparator Or Baseline | BEZ235 (NVP-BEZ235): IC₅₀ = 4 nM for p110α |
| Quantified Difference | 2-fold lower IC₅₀ (2.0 nM vs 4 nM) |
| Conditions | In vitro kinase assay; PI3K p110α catalytic activity measurement; IC₅₀ values determined via concentration-response inhibition curves |
Why This Matters
Lower PI3Kα IC₅₀ enables reduced compound concentration requirements for achieving equivalent target engagement, which may preserve compound supply and minimize off-target effects at higher dosing ranges.
- [1] Chen Y, et al. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorg Med Chem. 2016;24(5):957-966. (NSC781406 PI3Kα IC₅₀ = 2.0 nM) View Source
